tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which features a nitrogen atom incorporated into a bicyclic framework. This compound has gained attention in scientific research due to its potential applications in medicinal chemistry and synthetic organic chemistry. The molecular formula for this compound is , with a molecular weight of approximately 269.38 g/mol. Its CAS number is 2649060-06-8, and it is also recognized by the Chemical Book number CB04900551 .
This compound belongs to the class of azaspiro compounds, which are notable for their spirocyclic structures containing nitrogen atoms. The classification of tert-butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate falls under organic compounds, specifically those that contain carboxylate esters and nitrogen heterocycles. It is synthesized from various precursors in laboratory settings, with suppliers available globally for research purposes .
The synthesis of tert-butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of tert-butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate features a spiro configuration that includes:
The structural representation can be depicted using SMILES notation: CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C2, illustrating the connectivity of atoms within the molecule .
tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity .
The mechanism of action for tert-butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate primarily relates to its interactions with biological targets, which are still under investigation. Its structural features suggest potential interactions with enzyme active sites or receptor binding sites due to the presence of the hydroxyl and carboxylate groups. These interactions could lead to modulation of biological pathways, making it a candidate for drug development .
The physical properties of tert-butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate include:
Chemical properties include:
These properties are crucial for determining appropriate handling conditions in laboratory settings .
tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate has potential applications in various fields:
The ongoing research into this compound's properties may uncover additional applications in drug discovery and development, emphasizing its importance in contemporary scientific studies .
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8